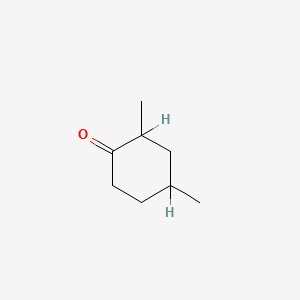

2,4-Dimethylcyclohexanone

CAS No.: 823-55-2

Cat. No.: VC2313764

Molecular Formula: C8H14O

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823-55-2 |

|---|---|

| Molecular Formula | C8H14O |

| Molecular Weight | 126.2 g/mol |

| IUPAC Name | 2,4-dimethylcyclohexan-1-one |

| Standard InChI | InChI=1S/C8H14O/c1-6-3-4-8(9)7(2)5-6/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | SWILKIQCGDTBQV-UHFFFAOYSA-N |

| SMILES | CC1CCC(=O)C(C1)C |

| Canonical SMILES | CC1CCC(=O)C(C1)C |

Introduction

Chemical Identity and Properties

2,4-Dimethylcyclohexanone is a cyclic ketone with significant importance in chemical synthesis. Its structural features include a cyclohexane ring with a ketone functional group and two methyl substituents positioned at carbon atoms 2 and 4. This specific arrangement of functional groups contributes to its distinctive chemical behavior and reactivity patterns.

Basic Chemical Information

The compound is characterized by several key identifiers that distinguish it from other cyclohexanone derivatives. The chemical is registered with CAS number 823-55-2 and possesses the molecular formula C8H14O, corresponding to a molecular weight of 126.199 g/mol . Its chemical structure can be uniquely identified by the InChI Key SWILKIQCGDTBQV-UHFFFAOYSA-N, which serves as a standardized digital representation of the chemical information .

The physical and chemical properties of 2,4-Dimethylcyclohexanone are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 823-55-2 |

| Molecular Formula | C8H14O |

| Molecular Weight | 126.199 g/mol |

| InChI Key | SWILKIQCGDTBQV-UHFFFAOYSA-N |

| LogP | 1.92 |

The LogP value of 1.92 indicates moderate lipophilicity, suggesting the compound has appreciable solubility in both organic solvents and water . This property is particularly relevant for its applications in various chemical processes and analytical procedures.

Synthesis and Production Methods

The production of 2,4-Dimethylcyclohexanone involves several synthetic routes, each with specific advantages depending on the scale and requirements of the intended application.

Laboratory Synthesis Pathways

In laboratory settings, 2,4-Dimethylcyclohexanone can be synthesized through the hydrogenation of 2,4-dimethylphenol using a Raney nickel catalyst under conditions of elevated pressure and temperature. This process initially produces a mixture of 2,4-dimethylcyclohexanols which are subsequently oxidized using chromic acid to yield the desired ketone product. This synthetic approach represents a straightforward method for preparing the compound in research quantities.

The reaction can be conceptually represented as a two-step process:

-

Hydrogenation: 2,4-dimethylphenol → 2,4-dimethylcyclohexanol (mixture of isomers)

-

Oxidation: 2,4-dimethylcyclohexanol → 2,4-Dimethylcyclohexanone

Industrial Production Approaches

For industrial-scale production, catalytic hydrogenation followed by oxidation processes are typically employed as they offer efficient conversion and acceptable yields. The methods used in industrial settings are often optimized for cost-effectiveness, safety, and environmental considerations.

Additionally, research has explored the use of microbial resolution techniques to obtain optically pure forms of the compound. These biotechnological approaches represent an important development in the production of stereochemically pure versions of 2,4-Dimethylcyclohexanone, which may be required for specific pharmaceutical or fine chemical applications.

Chemical Reactivity and Transformations

2,4-Dimethylcyclohexanone participates in a variety of chemical reactions, consistent with the reactivity expected of a cyclic ketone. These reactions form the basis of its utility in organic synthesis and other applications.

Principal Reaction Types

The compound undergoes several important classes of chemical transformations:

-

Oxidation reactions: When subjected to oxidizing conditions, 2,4-Dimethylcyclohexanone can form corresponding carboxylic acids or other oxidized derivatives. This transformation is valuable for introducing additional functional groups into the molecular framework.

-

Reduction reactions: Under reducing conditions, the ketone group can be converted to an alcohol, yielding 2,4-dimethylcyclohexanol. This reaction is important for the preparation of alcohols as synthetic intermediates.

-

Substitution reactions: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups to form substituted derivatives. These reactions expand the structural diversity accessible from this starting material.

Reaction Conditions and Reagents

The successful execution of these transformations relies on specific reagents and reaction conditions, summarized in the following table:

| Reaction Type | Common Reagents | Conditions | Resulting Products |

|---|---|---|---|

| Oxidation | Chromic acid, Potassium permanganate | Typically room temperature to moderate heating | Carboxylic acids, oxidized derivatives |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Low to room temperature, inert atmosphere | 2,4-dimethylcyclohexanol |

| Substitution | Halogens, Various nucleophiles | Varies based on desired transformation | Substituted derivatives |

These reactions represent the fundamental chemical transformations that make 2,4-Dimethylcyclohexanone valuable as a synthetic intermediate in more complex synthesis pathways.

Analytical Methods and Characterization

Accurate identification and quantification of 2,4-Dimethylcyclohexanone is essential for research, quality control, and practical applications. Several analytical techniques have been developed for this purpose.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents a primary analytical method for the characterization of 2,4-Dimethylcyclohexanone. The compound can be effectively analyzed using reverse phase HPLC methodology with relatively straightforward conditions .

A specific analytical protocol involves:

-

Column specification: Newcrom R1 HPLC column

-

Mobile phase composition: A mixture of acetonitrile (MeCN), water, and phosphoric acid

-

For mass spectrometry compatibility: Substitution of phosphoric acid with formic acid

-

Alternative column specifications: Smaller 3 μm particle columns for fast UPLC applications

This liquid chromatography method offers versatility, being scalable and suitable for isolating impurities in preparative separation processes. It is also appropriate for pharmacokinetic studies, highlighting its utility across research and industrial applications .

Applications and Research Significance

2,4-Dimethylcyclohexanone finds application across various domains, with particular importance in pharmaceutical synthesis and specialty chemical production.

Pharmaceutical Synthesis

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including the ketone functional group and the dimethyl substituents, provide useful sites for chemical modification and elaboration into more complex molecules with biological activity.

The specific positioning of the methyl groups at the 2 and 4 positions creates distinctive steric and electronic effects that can influence the outcome of subsequent reactions, making this compound particularly useful for certain synthetic targets.

Chemical Research Applications

Beyond its direct applications, 2,4-Dimethylcyclohexanone has significance in fundamental chemical research. Its reactivity patterns provide insights into the behavior of substituted cyclohexanones, contributing to the broader understanding of organic reaction mechanisms and stereochemical outcomes.

The HPLC methods developed for this compound also demonstrate its utility as a model compound for developing and refining analytical techniques . These methods have potential applications in quality control, pharmacokinetics, and other areas requiring precise quantification of cyclic ketones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume